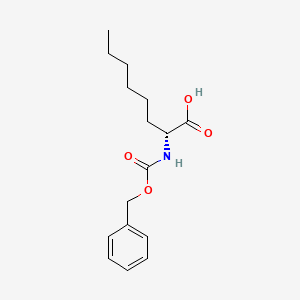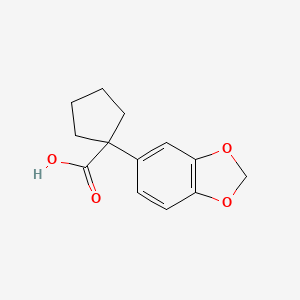
1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid, also known as BDP, is a chemical compound that has gained the attention of researchers. It is a useful research chemical .
Molecular Structure Analysis
The molecular formula of this compound is C13H14O4. The InChI code for this compound is 1S/C13H14O4/c14-12(15)13(5-1-2-6-13)9-3-4-10-11(7-9)17-8-16-10/h3-4,7H,1-2,5-6,8H2,(H,14,15) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 234.25 g/mol. It is a solid at room temperature .Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from commercial suppliers. In addition, it is easy to handle and store, and is relatively stable in aqueous solutions. The compound is also soluble in a variety of organic solvents, making it useful for a variety of applications.
However, the compound has a number of limitations for use in laboratory experiments. The compound is not very soluble in water, making it difficult to use in aqueous solutions. In addition, the compound is sensitive to light, making it difficult to use in experiments that require exposure to light. Finally, the compound is sensitive to oxidation, making it difficult to use in experiments that involve oxidation reactions.
Orientations Futures
1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid has a wide range of potential applications in scientific research. Future research could focus on the development of new synthetic methods for the synthesis of the compound, as well as the development of new applications for the compound, such as in the synthesis of new pharmaceuticals and agrochemicals. In addition, future research could focus on the biochemical and physiological effects of the compound, as well as the development of new methods for the measurement of its effects. Finally, future research could focus on the development of new methods for the analysis and characterization of the compound, as well as the development of new methods for its detection and quantification.
Méthodes De Synthèse
1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid can be synthesized through a variety of methods. The most commonly used methods are the Williamson ether synthesis, the Wittig reaction, and the condensation of a cyclopentanone with an aldehyde. The Williamson ether synthesis involves the reaction of a cyclopentanone with an alkyl halide in the presence of a base. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde in the presence of a base. In the condensation reaction, a cyclopentanone is reacted with an aldehyde in the presence of an acid catalyst.
Applications De Recherche Scientifique
1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used as a starting material for the synthesis of various heterocyclic compounds, such as 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acidxole-5-thiol and 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acidxole-5-carboxylic acid. In addition, it is used as a reagent in the synthesis of various organic compounds, such as 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acidxole-5-carboxylic acid esters and 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acidxole-5-thiol esters.
Safety and Hazards
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-12(15)13(5-1-2-6-13)9-3-4-10-11(7-9)17-8-16-10/h3-4,7H,1-2,5-6,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUHPCVBAHVTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC3=C(C=C2)OCO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


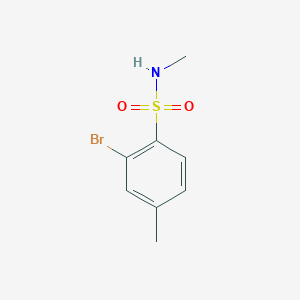
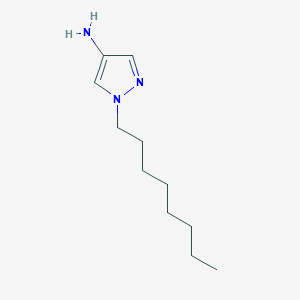
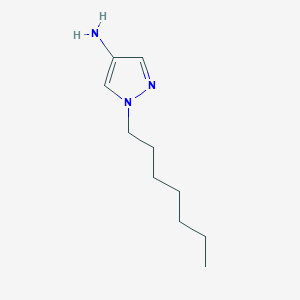
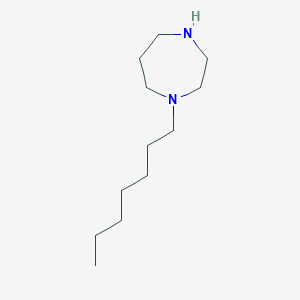
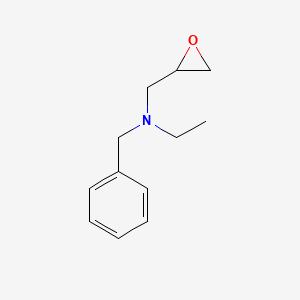


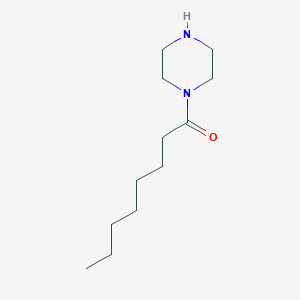
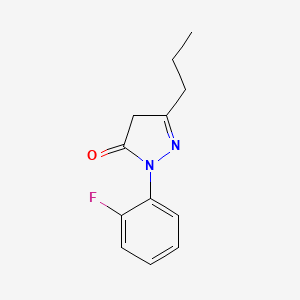
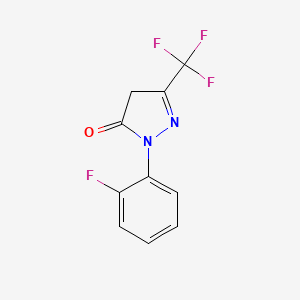
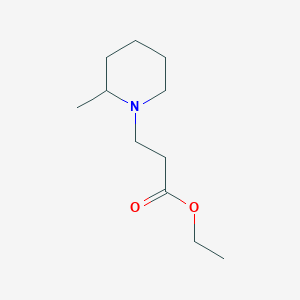
![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)
